
3-(pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core with a pyrrolidine substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with a suitable thiocarbonyl compound in the presence of a base. The reaction conditions often include heating the mixture to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
化学反応の分析
Types of Reactions
3-(pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
3-(pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antifibrotic agent.
作用機序
The mechanism of action of 3-(pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Quinazoline derivatives: Compounds such as 2-aminobenzylamine derivatives and other quinazoline-based molecules.
Uniqueness
3-(pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline-2(1H)-thione is unique due to the combination of the quinazoline core and the pyrrolidine substituent, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
特性
分子式 |
C13H17N3S |
|---|---|
分子量 |
247.36 g/mol |
IUPAC名 |
3-(pyrrolidin-2-ylmethyl)-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C13H17N3S/c17-13-15-12-6-2-1-4-10(12)8-16(13)9-11-5-3-7-14-11/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17) |
InChIキー |
NJQIZMPHHTVXHB-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CN2CC3=CC=CC=C3NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


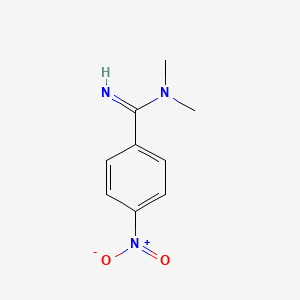
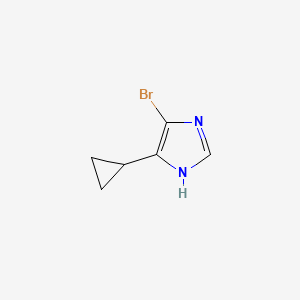
![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)
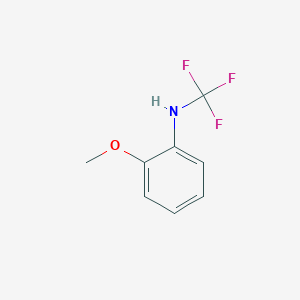
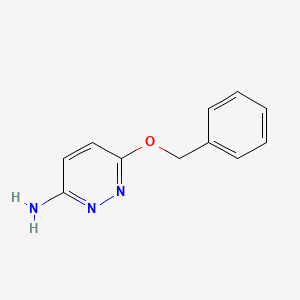

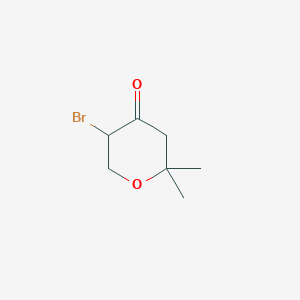
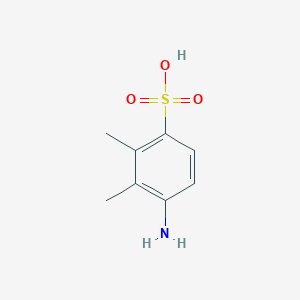

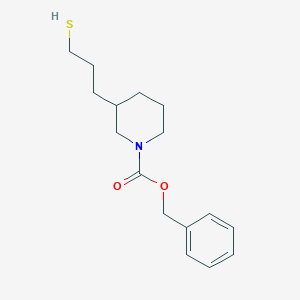
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
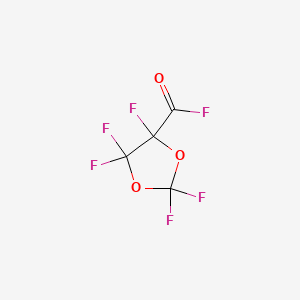
![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)

